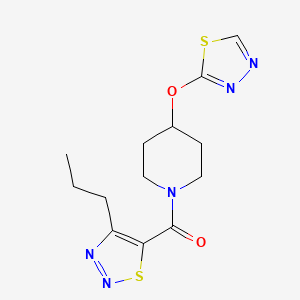

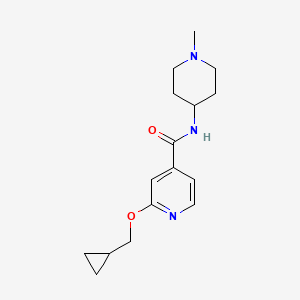

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety . The characterization of synthesized compounds was done by spectral analysis . Systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of superior derivative compounds .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Mostly heterocyclic moieties have diverse activities . The stretching bands identified at specific frequencies in the IR spectrum indicated the confirmation of various functional groups in the synthesized conjugates .

Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be confirmed by various spectral techniques .

Applications De Recherche Scientifique

Biological Activity of Heterocyclic Systems Based on 1,3,4-Thiadiazoles

1,3,4-Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. These compounds serve as crucial scaffolds for developing new drug-like molecules due to their ability to undergo chemical modifications and demonstrate diverse pharmacological potential. The combination of 1,3,4-thiadiazole or oxadiazole cores with various heterocycles often leads to a synergistic effect, enhancing their efficacy as biological agents. This underlines the importance of such heterocyclic fragments in medicinal chemistry and drug development (Lelyukh, 2019).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, closely related to thiadiazoles, exhibit a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral properties. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, enabling these derivatives to serve as potential medicinal agents. The ongoing development of 1,3,4-oxadiazole-based compounds highlights their significant value in medicinal chemistry (Verma et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(4-propylthiadiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S2/c1-2-3-10-11(22-17-15-10)12(19)18-6-4-9(5-7-18)20-13-16-14-8-21-13/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPMVXZEGODRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NN=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)

![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)

![Methyl {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2354618.png)

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)

![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)